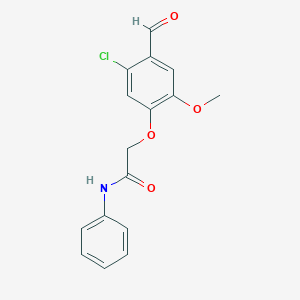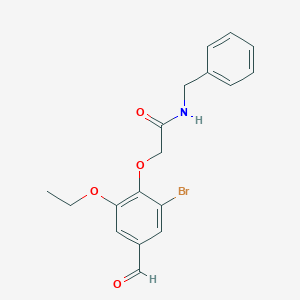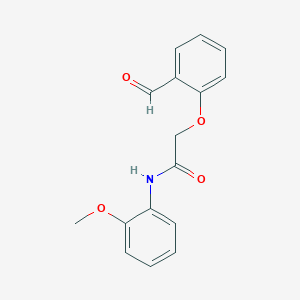![molecular formula C19H18BrN5OS B307653 10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307653.png)
10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including medicinal chemistry, drug discovery, and biochemistry. In
Applications De Recherche Scientifique
10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in a variety of scientific research areas. One area of research is medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied in the area of drug discovery, where it has been used to identify new drug targets and pathways.
Mécanisme D'action
The mechanism of action of 10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have shown that this compound has the ability to interact with various proteins and enzymes in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that this compound has the ability to inhibit the activity of certain enzymes in the body, which may be responsible for its potential therapeutic effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential therapeutic effects. Additionally, this compound has been shown to be relatively stable and easy to work with in the lab. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research is the development of new synthetic methods for producing this compound, which may make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, this compound may be used as a starting point for the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 10-Bromo-3-(butylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex process that involves multiple steps. The initial step involves the preparation of the starting materials, which include 2-aminopyridine, bromine, butylthiol, and 2-bromo-1-(4-methoxyphenyl)ethanone. These materials are then reacted together in a series of steps to produce the final product.
Propriétés
Formule moléculaire |
C19H18BrN5OS |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
10-bromo-3-butylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)13-11-12(20)7-8-14(13)22-17(26-18)15-6-4-5-9-21-15/h4-9,11,17,22H,2-3,10H2,1H3 |
Clé InChI |
HKDABOBJFBJBHC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=N4)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=N4)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)


![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)